molecular formula C20H18FNO4 B1631139 Vidofludimus CAS No. 717824-30-1

Vidofludimus

货号 B1631139
CAS 编号: 717824-30-1
分子量: 355.4 g/mol
InChI 键: XPRDUGXOWVXZLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vidofludimus is a new drug treatment under investigation for relapsing remitting, secondary progressive and primary progressive multiple sclerosis (MS). It is taken as a tablet once daily . It is a potent and selective inhibitor of human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .


Synthesis Analysis

The synthesis of this compound involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme essential for the growth of activated T-cells and B-cells .


Molecular Structure Analysis

The chemical formula of this compound calcium is C40H34CaF2N2O8 . It is a potent and selective inhibitor of human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .


Chemical Reactions Analysis

This compound is a potent and selective inhibitor of human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). The clinical efficacy and safety profile of this compound has been analyzed in patients suffering from rheumatoid arthritis and Crohn’s disease and ulcerative colitis .


Physical And Chemical Properties Analysis

This compound calcium has a molecular weight of 748.793 . It is well absorbed after single daily doses .

科学研究应用

溃疡性结肠炎治疗的双重作用模式

Vidofludimus(Vido)在溃疡性结肠炎治疗中展示了独特的双重作用模式,特别是在涉及三硝基苯磺酸(TNBS)诱导的大鼠结肠炎的研究中。这项研究表明,Vido有效抑制结肠白细胞介素-17(IL-17)的产生和T淋巴细胞增殖,显著有助于减少结肠炎症。该药物的作用被归因于其能够阻断IL-23 + IL-1β刺激下结肠条分泌IL-17,展示了一种有希望的治疗结肠炎症的途径,独立于T淋巴细胞增殖控制(Fitzpatrick et al., 2012)

炎症性肠病中的疗效

在一项探索this compound在类固醇依赖性炎症性肠病(IBD)患者中的疗效、安全性和耐受性的研究中,this compound显示出了令人期待的结果。ENTRANCE研究显示,在接受this compound治疗后,相当比例的克罗恩病(CD)和溃疡性结肠炎(UC)患者实现了无类固醇缓解。这表明this compound作为IBD的潜在新疗法,突出了其在抑制促炎细胞因子包括IL-17A、IL-17F和干扰素-γ方面的作用(Herrlinger et al., 2011)

T细胞中的凋亡诱导

研究还关注this compound诱导活化T细胞凋亡的能力以及其对IL-17表达的抑制作用。在炎症性肠病(IBD)的背景下,减少IL-17细胞因子可以有助于缓解疾病症状。this compound诱导凋亡并抑制IL-17产生的能力,脱离对T细胞增殖的影响,为IBD治疗提供了一种新的方法,可能增强治疗效果(Hamm et al., 2012)

NAFLD治疗的再定位

This compound的一个引人注目的应用是将其重新定位为对非酒精性脂肪肝病(NAFLD)具有治疗效果的法尼索X受体(FXR)调节剂。这种重新定位基于生化和晶体学分析,确定this compound作为一种新型FXR调节剂。该研究突显了this compound在提供一种独特治疗NAFLD方法方面的潜力,强调了其免疫调节特性的多功能性(Zhu et al., 2020)

作用机制

Target of Action

Vidofludimus primarily targets the dihydroorotate dehydrogenase (DHODH) enzyme . This enzyme plays a crucial role in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated T-cells and B-cells . These cells are white blood cells involved in the immune response that can cause damage in various autoimmune diseases .

Mode of Action

This compound acts as a potent and selective inhibitor of DHODH . By inhibiting this enzyme, this compound effectively suppresses the proliferation of activated T-cells and B-cells . Additionally, this compound has been found to inhibit the secretion of interleukin (IL)-17, a pro-inflammatory cytokine, independently of its effects on lymphocyte proliferation .

Biochemical Pathways

The inhibition of DHODH by this compound disrupts the de novo pyrimidine synthesis pathway, which is crucial for DNA replication and cell division . This disruption leads to a reduction in the proliferation of activated T-cells and B-cells . Furthermore, this compound’s inhibition of IL-17 secretion can lead to a decrease in inflammation, as IL-17 is known to play a key role in the pathogenesis of several autoimmune diseases .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics after single and multiple oral dosing . The accumulation factor for multiple daily dosing is approximately 2, and steady-state concentrations are reached within about 6-8 days for 30-50 mg groups . The geometric mean plasma half-life of this compound at steady state is approximately 30 hours, which supports its use for once-daily dosing regimen .

Result of Action

The inhibition of DHODH and suppression of IL-17 secretion by this compound can lead to a reduction in inflammation and immune response in various autoimmune diseases . For instance, in patients with rheumatoid arthritis, this compound has demonstrated a positive safety profile and a trend of beneficial effects . In patients with relapsing-remitting multiple sclerosis, this compound has been shown to reduce the number of new active lesions on MRI .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, a potential pharmacokinetic interaction between this compound and methotrexate, a commonly used drug for the treatment of rheumatoid arthritis, has been observed . Additionally, this compound has been found to selectively act on hyperactive T and B cells while leaving other immune cells largely unaffected, enabling normal immune system function . This selectivity suggests that the efficacy and safety of this compound may be influenced by the specific immune environment in which it is used .

安全和危害

Vidofludimus was well tolerated in studies in healthy subjects over a wide dose range of 10–50 mg . The most common side effects in a clinical study were hair thinning, fatigue, rash and cystitis (urinary tract infection) .

未来方向

Vidofludimus calcium is currently being investigated in a global Phase 2 clinical trial for people with progressive forms of multiple sclerosis (MS). The trial is assessing whether the neuroprotective effects of this compound calcium seen in people with relapsing-remitting MS (RRMS) also extend to those with primary progressive MS (PPMS) or secondary progressive MS (SPMS) .

生化分析

Biochemical Properties

Vidofludimus interacts with the human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway . By inhibiting DHODH, this compound plays a significant role in biochemical reactions, particularly those involving the synthesis of pyrimidines .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It affects immune cells that drive inflammation . In the context of multiple sclerosis, it has been observed to exhibit neuroprotective effects .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with DHODH . By inhibiting this enzyme, this compound interferes with the normal metabolism of immune cells that drive inflammation and cell death in multiple sclerosis . This inhibition of DHODH is key to its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown dose-proportional pharmacokinetics after single and multiple oral dosing . Steady-state concentrations were reached within about 6-8 days for 30-50 mg groups . The geometric mean plasma half-life of this compound at steady state was approximately 30 hours, which supports its use for once-daily dosing regimen .

Metabolic Pathways

This compound is involved in the de novo pyrimidine synthesis pathway, where it inhibits the enzyme DHODH . This inhibition disrupts the normal metabolism of immune cells, thereby exerting its therapeutic effects .

Transport and Distribution

It is known that this compound is well absorbed after single daily doses .

Subcellular Localization

Given that it inhibits the mitochondrial enzyme DHODH , it can be inferred that this compound likely localizes to the mitochondria where DHODH is found.

属性

IUPAC Name

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRDUGXOWVXZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431325
Record name Vidofludimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SC12267, a novel, selective and orally available, small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), interferes with cell proliferation through blocking the synthesis pathway of pyrimidines. Its mode-of- action is of therapeutic relevance for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Record name SC12267
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

717824-30-1
Record name Vidofludimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717824-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vidofludimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vidofludimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopentene-1-carboxylic acid, 2-[[(3-fluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIDOFLUDIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1PJ3VG81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vidofludimus
Reactant of Route 2
Reactant of Route 2
Vidofludimus
Reactant of Route 3
Reactant of Route 3
Vidofludimus
Reactant of Route 4
Reactant of Route 4
Vidofludimus
Reactant of Route 5
Reactant of Route 5
Vidofludimus
Reactant of Route 6
Vidofludimus

Q & A

Q1: What is the primary molecular target of Vidofludimus?

A1: this compound primarily targets human dihydroorotate dehydrogenase (hDHODH) [, , , , , , ].

Q2: How does this compound exert its immunomodulatory effects?

A2: this compound inhibits DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis. Consequently, activated T and B lymphocytes, which rely heavily on de novo pyrimidine synthesis for proliferation, experience metabolic stress and exhibit reduced proliferation [, , , , , , ].

Q3: Does this compound impact cytokine production?

A3: Yes, this compound has been shown to suppress the release of pro-inflammatory cytokines, including IL-17A, IL-17F, and IFNγ, from activated T cells [, , , , ].

Q4: Is the inhibition of lymphocyte proliferation the only mechanism by which this compound reduces IL-17?

A4: No, research suggests that this compound can also inhibit IL-17 production independently of its effects on lymphocyte proliferation. Studies have shown that it can directly suppress IL-17 secretion by colonic tissues and splenocytes, possibly by interfering with STAT3 and NF-κB signaling pathways [, , ].

Q5: Does this compound affect all T cells equally?

A5: Research suggests that this compound preferentially targets highly activated T cells. Studies have shown a more pronounced inhibitory effect on high-affinity T cells, which are more metabolically active than low-affinity T cells [].

Q6: Does this compound impact cellular energy production?

A6: this compound has been demonstrated to inhibit both oxidative phosphorylation (OXPHOS) and glycolysis in activated T cells, likely contributing to its immunosuppressive effects [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。